[4-(Methoxymethyl)thiophen-2-yl]methanamine
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Overview
Description
[4-(Methoxymethyl)thiophen-2-yl]methanamine: is an organic compound with the molecular formula C7H11NOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)thiophen-2-yl]methanamine typically involves the introduction of a methoxymethyl group to the thiophene ring followed by the formation of the methanamine moiety. One common method involves the reaction of 2-thiophenemethanol with methoxymethyl chloride in the presence of a base such as sodium hydride to form the intermediate [4-(Methoxymethyl)thiophen-2-yl]methanol. This intermediate is then converted to this compound through reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)thiophen-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methanamine moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted amines .
Scientific Research Applications
Chemistry
In chemistry, [4-(Methoxymethyl)thiophen-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential drug candidates for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- [4-(Methoxymethyl)thiophen-2-yl]methanol
- [4-(4-Methoxyphenyl)thiophen-2-yl]methanamine
- 1-(4-Thiophen-2-ylphenyl)methanamine
Uniqueness
[4-(Methoxymethyl)thiophen-2-yl]methanamine is unique due to its methoxymethyl group, which imparts distinct electronic and steric properties. This makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
[4-(methoxymethyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-9-4-6-2-7(3-8)10-5-6/h2,5H,3-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURDYBWXGCIIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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